21-Hemiacetal Dexamethasone
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Overview
Description
21-Hemiacetal Dexamethasone is a derivative of dexamethasone, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a hemiacetal functional group at the 21st position, which distinguishes it from other dexamethasone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hemiacetal Dexamethasone involves the introduction of a hemiacetal group at the 21st position of the dexamethasone molecule. This can be achieved through a series of chemical reactions, including fluorination, hydroxylation, and acetal formation. The reaction conditions typically involve the use of specific reagents such as fluorine gas, hydroxylating agents, and acetal-forming agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
21-Hemiacetal Dexamethasone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hemiacetal group to an alcohol.
Substitution: The hemiacetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and applications .
Scientific Research Applications
21-Hemiacetal Dexamethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of 21-Hemiacetal Dexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of inflammatory mediators and reduces the migration of leukocytes to sites of inflammation. It also modulates various signaling pathways involved in immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 21-Hemiacetal Dexamethasone include:
Dexamethasone: The parent compound with potent anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory and immunosuppressive properties
Uniqueness
This compound is unique due to the presence of the hemiacetal group at the 21st position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in different biological activities and therapeutic applications compared to other glucocorticoids .
Properties
Molecular Formula |
C23H31FO6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxy-2-methoxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31FO6/c1-12-9-16-15-6-5-13-10-14(25)7-8-20(13,2)22(15,24)17(26)11-21(16,3)23(12,29)18(27)19(28)30-4/h7-8,10,12,15-17,19,26,28-29H,5-6,9,11H2,1-4H3/t12-,15+,16+,17+,19?,20+,21+,22+,23+/m1/s1 |
InChI Key |
UCCNAQVBEVBWAA-HIAQARTRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(O)OC)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(O)OC)O)C)O)F)C |
Origin of Product |
United States |
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